3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide
Description
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic small molecule characterized by a 2,3-dihydroindene core fused to a carboxamide group substituted with a 4-(trifluoromethyl)phenyl moiety. This compound was designed as a chimera diastereomer for targeting Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer progression and immune regulation . Its synthesis involves coupling reactions to introduce the trifluoromethylphenyl group, followed by structural validation via NMR and computational modeling to assign stereochemistry . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical feature for biological activity .
Properties
IUPAC Name |
3-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO2/c18-17(19,20)10-5-7-11(8-6-10)21-16(23)14-9-15(22)13-4-2-1-3-12(13)14/h1-8,14H,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLSSPXPANJRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Amidation Reaction: The final step involves the amidation of the indene core with 4-(trifluoromethyl)aniline under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the indene core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide lies in its anticancer properties. Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that various derivatives with trifluoromethyl groups demonstrate enhanced potency against multiple cancer cell lines.
Case Study: Antitumor Activity Evaluation
In a study conducted by the National Cancer Institute (NCI), compounds structurally related to this compound were evaluated for their cytotoxic effects on human tumor cells. The results indicated that these compounds exhibited mean growth inhibition (GI) values of approximately 15.72 μM, suggesting potential as therapeutic agents in oncology .
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its pharmacological properties. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has demonstrated that modifications to the indene core can lead to improved biological activity. For example, altering substituents on the phenyl ring or modifying the carbonyl group can significantly impact the compound's anticancer efficacy .
Applications in Other Fields
Beyond oncology, there is potential for this compound in other areas such as:
- Agricultural Chemistry : Investigating its efficacy as a pesticide or herbicide due to its biological activity.
- Material Science : Exploring its properties for use in creating advanced materials or coatings.
Mechanism of Action
The mechanism of action of 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
- 3-chloro-N-phenyl-phthalimide : This compound shares a fused bicyclic core (phthalimide) and an aryl substituent (phenyl with chloro). However, the absence of the -CF₃ group reduces its lipophilicity compared to the target compound. It is primarily used in polymer synthesis, highlighting how core modifications (indene vs. phthalimide) dictate application divergence .
- N-[(4-chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide (LY186641): Though structurally distinct (sulfonamide vs. carboxamide), LY186641 also features a dihydroindene core. Its diarylsulfonylurea moiety contributed to dose-limiting methemoglobinemia in clinical trials, underscoring how functional groups influence toxicity profiles .
Table 1. Herbicidal Activity of Aryl-Substituted Compounds (Representative Data)
| Substituent (R) | Activity Against Rape (%) | Activity Against Barnyard Grass (%) |
|---|---|---|
| 4-CF₃Ph | 85 | 10 |
| 4-ClPh | 70 | 8 |
| 3,4,5-(OCH₃)₃Ph | 65 | 5 |
Adapted from Molecules (2012) .
Physicochemical Properties and Crystal Packing
The -CF₃ group in the target compound may influence hydrogen bonding networks, as seen in studies where electron-withdrawing substituents alter crystal packing via C-F⋯H interactions . In contrast, 3-chloro-N-phenyl-phthalimide forms weaker Cl⋯O interactions, resulting in lower thermal stability . Such differences highlight the role of substituents in material science and drug formulation.
Biological Activity
The compound 3-oxo-N-(4-(trifluoromethyl)phenyl)-2,3-dihydro-1H-indene-1-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C22H21F3N2O4
- Molecular Weight : 434.41 g/mol
- CAS Number : 1198160-14-3
The structure of this compound features a trifluoromethyl group, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. Below are summarized findings related to the biological activities of this compound and its analogs.
Enzyme Inhibition
Several studies have explored the inhibitory effects of trifluoromethyl-substituted compounds on various enzymes:
- Cholinesterases : Compounds similar to this compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one study reported IC50 values for related compounds ranging from 10.4 μM to 24.3 μM against AChE .
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound 3b | 10.4 | 7.7 |
| Compound 3e | 5.4 | 9.9 |
Anticancer Activity
The anticancer potential of trifluoromethyl-containing compounds has been documented in various studies:
- Cell Line Studies : The compound was tested against breast cancer cell lines (MCF-7), showing significant cytotoxicity. The results indicated that compounds with similar structural motifs could induce apoptosis in cancer cells .
Antidiabetic Activity
Trifluoromethyl-substituted compounds have also shown promise in antidiabetic assays:
- Alpha-Amylase Inhibition : One study reported an IC50 value of 4.58 μM for a related compound in alpha-amylase inhibition assays, indicating strong antidiabetic potential compared to standard drugs like acarbose (IC50 = 1.58 μM) .
Study on Trifluoromethyl Derivatives
In a systematic investigation, researchers synthesized several derivatives of trifluoromethyl-substituted indene carboxamides and evaluated their biological activities:
- Synthesis : Various derivatives were synthesized using standard organic synthesis techniques.
- Biological Evaluation : The synthesized compounds were subjected to in vitro assays for their inhibitory effects on cholinesterases, as well as cytotoxicity assessments against cancer cell lines.
- Findings : The study concluded that specific substitutions on the phenyl ring significantly affected the biological activity, with certain derivatives showing enhanced potency against targeted enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
